molecular formula C12H16N2O5 B7975499 Tert-butyl 4-methoxy-3-nitrophenylcarbamate

Tert-butyl 4-methoxy-3-nitrophenylcarbamate

Cat. No.: B7975499
M. Wt: 268.27 g/mol
InChI Key: BIUAYJOJIBJGCV-UHFFFAOYSA-N
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Description

Tert-butyl 4-methoxy-3-nitrophenylcarbamate: is a chemical compound with the molecular formula C12H16N2O5. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-methoxy-3-nitrophenylcarbamate typically involves the reaction of 4-methoxy-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane and water mixture, and the pH is adjusted to 12 using 40% sodium hydroxide. The reaction mixture is stirred at room temperature overnight, followed by filtration to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-methoxy-3-nitrophenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-methoxy-3-nitrophenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-methoxy-3-nitrophenylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and proteins. These interactions can lead to inhibition or activation of specific pathways, depending on the context of the study .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-methoxy-3-nitrophenylcarbamate is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(4-methoxy-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUAYJOJIBJGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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